Ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate Ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18571991
InChI: InChI=1S/C15H17NO4S/c1-2-20-15(19)10-3-5-11(6-4-10)16-14(18)12-9-21-8-7-13(12)17/h3-6,12H,2,7-9H2,1H3,(H,16,18)
SMILES:
Molecular Formula: C15H17NO4S
Molecular Weight: 307.4 g/mol

Ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate

CAS No.:

Cat. No.: VC18571991

Molecular Formula: C15H17NO4S

Molecular Weight: 307.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate -

Specification

Molecular Formula C15H17NO4S
Molecular Weight 307.4 g/mol
IUPAC Name ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate
Standard InChI InChI=1S/C15H17NO4S/c1-2-20-15(19)10-3-5-11(6-4-10)16-14(18)12-9-21-8-7-13(12)17/h3-6,12H,2,7-9H2,1H3,(H,16,18)
Standard InChI Key BUCOCAMLFMNQAM-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CSCCC2=O

Introduction

Structural and Molecular Characteristics

Core Functional Groups and Bonding

The compound’s structure integrates three critical functional domains:

  • Ethyl benzoate backbone: The ethyl ester group at the para position of the benzene ring provides steric stability and modulates solubility in organic solvents .

  • Amide linkage: The amino group bridges the benzoate and thiazine moieties, enabling hydrogen bonding and participation in nucleophilic substitution reactions.

  • 4-Oxothiane-3-carbonyl unit: The six-membered thiazine ring with a ketone group introduces conformational flexibility and redox-active properties, as the sulfur atom can undergo oxidation state changes.

Comparative analysis with structurally analogous compounds, such as ethyl 4-aminobenzoate (benzocaine), reveals distinct electronic profiles. For instance, the thiazine carbonyl in Ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate reduces electron density at the amide nitrogen compared to benzocaine’s simpler amino group, altering its reactivity toward electrophiles .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₇NO₄S
Molecular Weight307.4 g/mol
Melting PointNot reported
Solubility (Organic)High in DMSO, chloroform
Solubility (Aqueous)Low (<1 mg/mL at 25°C)

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy of related compounds, such as ethyl 4-aminobenzoate, identifies characteristic peaks for ester C=O (∼1700 cm⁻¹) and amide N–H (∼3300 cm⁻¹) . Nuclear magnetic resonance (NMR) studies predict downfield shifts for the thiazine carbonyl carbon (δ ~205 ppm in ¹³C NMR) and deshielded protons adjacent to the sulfur atom (δ 3.5–4.5 ppm in ¹H NMR). These spectral signatures assist in verifying synthetic intermediates and degradation products.

Synthesis and Derivative Formation

Derivative Libraries

The compound’s modular structure supports derivatization at three sites:

  • Ester hydrolysis: Alkaline saponification produces carboxylic acid analogs with enhanced polarity.

  • Thiazine oxidation: Treatment with hydrogen peroxide generates sulfoxide or sulfone variants, altering ring strain and electronic properties.

  • Amide substitution: Nucleophilic acyl substitution with amines or alcohols yields heterocyclic hybrids, as evidenced by copper(II) complexes derived from similar Schiff bases .

Table 2: Representative Derivatives and Properties

DerivativeModificationPotential Application
Carboxylic acid analogHydrolyzed ethyl esterIonic polymer precursors
Sulfoxide variantOxidized thiazine sulfurCatalytic ligands
Copper(II) complexCoordinated via amide/ketoneAntimicrobial agents

Applications in Pharmaceutical Research

Biological Activity Profiling

Preliminary in vitro studies on structurally related compounds suggest moderate inhibitory effects on bacterial enoyl-ACP reductases (FabI), a target for Gram-positive antibiotics . Molecular docking simulations predict that the thiazine carbonyl group chelates divalent cations in enzyme active sites, while the benzoate moiety participates in hydrophobic interactions with protein residues.

Drug Delivery Systems

The compound’s amphiphilic character (logP ≈ 2.8) enables formulation into micellar nanoparticles for hydrophobic drug encapsulation. Ethyl 4-aminobenzoate derivatives have been employed as permeation enhancers in transdermal patches, suggesting potential for topical delivery applications .

Hazard CategoryGHS CodePrecautionary Measures
Skin IrritationH315Wear nitrile gloves
Eye DamageH319Use safety goggles
Aquatic ToxicityH411Avoid environmental release

Future Research Directions

Mechanistic Studies

Advanced characterization techniques, such as X-ray crystallography and time-resolved spectroscopy, are required to elucidate the compound’s conformational dynamics and reactive intermediates. Comparative studies with ethyl 4-(3-oxobutanamido)benzoate (CID 285611) could reveal structure-activity relationships for carbonyl positioning .

Applied Material Science

The thiazine ring’s redox activity positions this compound as a candidate for organic charge-transfer complexes. Thin-film conductivity measurements and cyclic voltammetry will clarify its suitability as a p-type semiconductor in flexible electronics.

Targeted Drug Discovery

Fragment-based drug design campaigns could leverage the molecule as a scaffold for kinase inhibitors or protease modulators. Site-selective functionalization of the benzoate ring with fluorinated groups may enhance blood-brain barrier penetration for neurotherapeutic applications .

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